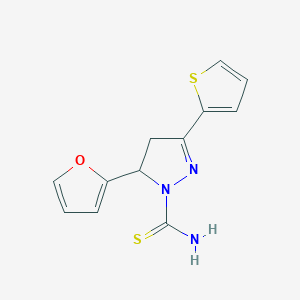

5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Background on Heterocyclic Chemistry

Heterocyclic chemistry represents one of the most fundamental and expansive domains within organic chemistry, encompassing compounds that contain cyclic structures with at least one heteroatom different from carbon. These compounds are characterized by their remarkable diversity and prevalence in both natural and synthetic systems, with more than half of all known organic compounds containing heterocyclic structures. The field has evolved significantly since its inception, driven by the recognition that heterocyclic compounds serve as the structural backbone for numerous biologically active molecules including nucleic acids, pharmaceuticals, and natural products.

The classification of heterocyclic compounds typically follows their electronic structure and ring size, with particular emphasis on five-membered and six-membered ring systems. Saturated heterocycles generally behave similarly to their acyclic counterparts, exhibiting modified steric profiles but retaining conventional chemical properties. In contrast, unsaturated heterocycles, particularly those containing five and six-membered rings, demonstrate unique aromatic characteristics that distinguish them from purely carbocyclic systems. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces electronic effects that fundamentally alter the chemical reactivity and biological activity of these compounds.

The study of heterocyclic chemistry has revealed that approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the critical importance of this field in pharmaceutical development. This prevalence stems from the ability of heterocyclic systems to interact effectively with biological targets through various mechanisms including hydrogen bonding, π-π stacking interactions, and coordination with metal centers. The electronic properties of heterocycles, particularly their electron-rich or electron-deficient nature, determine their reactivity patterns and biological activities.

Contemporary heterocyclic chemistry continues to expand through the development of novel synthetic methodologies and the exploration of previously unknown structural motifs. The integration of multiple heterocyclic systems within single molecular frameworks has emerged as a particularly promising strategy for creating compounds with enhanced biological activity and improved pharmacological properties. This approach has led to the development of complex heterocyclic scaffolds that serve as versatile platforms for drug discovery and materials science applications.

Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives have emerged as one of the most extensively studied classes of nitrogen-containing heterocycles, demonstrating remarkable versatility in both synthetic chemistry and biological applications. The pyrazole core structure, characterized by a five-membered ring containing two adjacent nitrogen atoms, provides a unique electronic framework that supports diverse functionalization patterns and biological activities. Research over the past several decades has established pyrazole derivatives as privileged scaffolds in medicinal chemistry, with numerous compounds reaching clinical application as anti-inflammatory, analgesic, and antipyretic agents.

The biological significance of pyrazole derivatives is exemplified by their wide spectrum of pharmacological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective effects. Clinical applications of pyrazole-based drugs include well-established medications such as antipyrine for analgesic and antipyretic effects, metamizole for pain management, phenylbutazone for anti-inflammatory applications, and sulfinpyrazone for chronic gout treatment. These diverse therapeutic applications underscore the fundamental importance of the pyrazole scaffold in pharmaceutical development.

Recent synthetic developments have focused on the preparation of functionalized pyrazole derivatives through various methodological approaches. Contemporary strategies include cyclization reactions involving alkynes, α,β-unsaturated carbonyl compounds, diazo reagents, nitrile imines, diazonium salts, and 1,3-dicarbonyl compounds. The development of these synthetic methodologies has enabled researchers to access increasingly complex pyrazole derivatives with tailored biological activities and improved pharmacological properties.

The structural diversity achievable within the pyrazole family has led to extensive research into pyrazoline and pyrazolone derivatives, as well as various fused pyrazole systems. These structural variations provide opportunities for fine-tuning biological activity, selectivity, and pharmacokinetic properties. The aromaticity of pyrazole rings creates multiple reactive positions that can undergo electrophilic, nucleophilic, alkylation, and oxidative reactions, enabling the synthesis of highly functionalized derivatives.

Current research trends in pyrazole chemistry emphasize the development of multifunctional derivatives that combine the pyrazole core with other pharmacophores to create hybrid molecules with enhanced therapeutic potential. This approach has proven particularly successful in anticancer research, where pyrazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The continued exploration of pyrazole derivatives represents a dynamic area of chemical research with ongoing implications for drug discovery and development.

Overview of Furan and Thiophene as Structural Components

Furan and thiophene represent two of the most important five-membered aromatic heterocycles, each contributing unique electronic and chemical properties that significantly influence the behavior of compounds containing these structural motifs. Furan, containing an oxygen heteroatom, exhibits distinct characteristics as an electron-rich aromatic system with moderate aromatic stabilization. The compound exists as a colorless liquid with a boiling point of 32°C and demonstrates limited water solubility while showing good compatibility with most organic solvents.

The aromatic character of furan derives from the delocalization of one oxygen lone pair into the ring system, creating a 4n+2 π-electron aromatic system according to Hückel's rule. However, furan's resonance energy of 67 kilojoules per mole is significantly lower than that of benzene (152 kilojoules per mole), making it considerably less aromatic and more reactive toward electrophiles. This reduced aromaticity manifests in furan's tendency to undergo electrophilic addition reactions as well as substitution, and its effectiveness as a diene in Diels-Alder reactions.

Thiophene, incorporating a sulfur heteroatom, demonstrates greater aromatic stability compared to furan, with a resonance energy of approximately 121 kilojoules per mole. The compound appears as a colorless liquid with a benzene-like odor and exhibits chemical behavior that closely resembles benzene in many reactions. Thiophene's enhanced aromaticity relative to furan stems from sulfur's larger atomic size and more diffuse electron orbitals, which allow for more effective overlap with the π-system of the ring.

The reactivity patterns of both heterocycles are governed by their electron densities and aromatic character. Furan demonstrates high reactivity toward electrophiles due to its electron-rich nature, with substitution reactions typically occurring at the 2-position. Thiophene, while less reactive than furan, still shows significantly greater reactivity than benzene toward electrophilic substitution, with reactions also occurring preferentially at the 2-position. The sulfur atom in thiophene contributes two electrons to the aromatic sextet while maintaining its resistance to oxidation and alkylation typical of aromatic systems.

Both furan and thiophene serve as important building blocks in pharmaceutical chemistry, contributing to the biological activity of numerous therapeutic compounds. The incorporation of these heterocycles into larger molecular frameworks often enhances biological activity through favorable interactions with protein targets and improved pharmacokinetic properties. The combination of furan and thiophene within single molecular structures represents an advanced strategy for developing compounds with synergistic properties derived from both heterocyclic systems.

Historical Context of Pyrazole-1-carbothioamide Research

The development of pyrazole-1-carbothioamide derivatives represents a significant evolution in heterocyclic medicinal chemistry, building upon decades of research into both pyrazole chemistry and thiocarbonyl-containing compounds. Historical investigations into pyrazole derivatives initially focused on simple substituted pyrazoles and their basic biological activities, with early research establishing the fundamental pharmacological properties of the pyrazole core structure. The introduction of carbothioamide functionality into pyrazole systems marked a crucial advancement, as researchers recognized that the thiocarbonyl group could significantly enhance biological activity and provide new mechanisms of action.

Early research into pyrazole-1-carbothioamide compounds revealed their potential as versatile synthetic intermediates for the preparation of more complex heterocyclic systems. The carbothioamide group proved particularly valuable as a precursor for various nitrogen-containing heterocycles, enabling the synthesis of thiazoles, thiadiazoles, and other biologically relevant scaffolds. This synthetic versatility established pyrazole-1-carbothioamides as important building blocks in combinatorial chemistry and drug discovery programs.

The biological evaluation of pyrazole-1-carbothioamide derivatives has consistently demonstrated promising activities across multiple therapeutic areas. Historical studies have shown that these compounds exhibit significant anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, and analgesic effects. The diversity of biological activities associated with this scaffold has maintained sustained research interest and continued development of new derivatives with improved therapeutic profiles.

Structural modification strategies for pyrazole-1-carbothioamide compounds have evolved significantly over time, with researchers developing systematic approaches to optimize biological activity. Early work focused on simple substitution patterns, while contemporary research emphasizes the integration of multiple pharmacophores and the development of hybrid molecules that combine pyrazole-carbothioamide cores with other bioactive heterocycles. This evolutionary approach has led to increasingly sophisticated compounds with enhanced selectivity and potency.

The recognition that pyrazole-1-carbothioamide derivatives could serve as effective DNA-targeting agents marked a particularly important milestone in their development. Research demonstrated that these compounds interact with DNA through various mechanisms including intercalation, groove binding, and electrostatic interactions, providing a molecular basis for their anticancer activity. This mechanistic understanding has informed subsequent structural design efforts and continues to guide the development of new derivatives with improved therapeutic potential.

Importance of 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in Scientific Literature

The compound this compound has gained significant attention in contemporary scientific literature due to its unique structural architecture that combines three pharmacologically important heterocyclic systems within a single molecular framework. This compound, identified by Chemical Abstracts Service number 885269-94-3, represents a sophisticated example of modern heterocyclic design that integrates the electron-rich properties of furan and thiophene with the proven biological activity of pyrazole-carbothioamide derivatives.

Recent research has demonstrated that structurally related compounds containing thiophene-substituted pyrazoline cores exhibit promising antidepressant activities. Specifically, studies have shown that 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives can reduce immobility time by up to 62% in behavioral depression models, suggesting potential therapeutic applications in mood disorder treatment. These findings have established the thiophene-pyrazoline-carbothioamide scaffold as a significant target for further pharmacological investigation.

The antimicrobial potential of furan-thiophene pyrazoline derivatives has been extensively documented in recent literature. Research has shown that compounds of the type 5-(furan-2-yl)-3-(para-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrate significant antibacterial and antifungal activities when evaluated against various microorganisms. The synthesis of related heterocyclic derivatives including thiazoles, 1,3,4-thiadiazoles, and pyrano[2,3-d]thiazoles from these precursors has further expanded their utility in medicinal chemistry applications.

Contemporary research has highlighted the versatility of the pyrazole-1-carbothioamide core as a precursor for accessing diverse heterocyclic systems. The efficient synthesis of new azoles and other nitrogen-containing heterocycles from carbothioamide starting materials has established these compounds as valuable synthetic intermediates. In vitro antimicrobial evaluations of newly synthesized derivatives have consistently shown promising results, with some compounds demonstrating activities comparable to established reference standards.

The structural complexity of this compound, incorporating both furan and thiophene heterocycles, represents an advanced approach to drug design that capitalizes on the complementary properties of multiple aromatic systems. The molecular weight of 261.30 g/mol and molecular formula C₁₂H₁₁N₃O₂S indicate a relatively compact structure that may possess favorable pharmacokinetic properties. The presence of both oxygen and sulfur heteroatoms, along with the nitrogen-rich pyrazole core, provides multiple sites for potential biological interactions and may contribute to enhanced therapeutic efficacy.

Properties

IUPAC Name |

3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS2/c13-12(17)15-9(10-3-1-5-16-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYJOUDPZALJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391266 | |

| Record name | 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394682-37-2 | |

| Record name | 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

-

- Chalcone: A compound containing the furan and thiophene substituents.

- Thiosemicarbazide: Provides the carbothioamide group.

-

- Solvent: Ethanol or methanol.

- Catalyst/Base: Sodium hydroxide or potassium hydroxide.

- Temperature: Reflux conditions (approximately 70–80°C).

-

- The chalcone undergoes nucleophilic attack by thiosemicarbazide, followed by cyclization to form the pyrazoline ring.

- The reaction concludes with the formation of the carbothioamide group attached to the pyrazoline nitrogen.

Optimization of Reaction Conditions

To enhance yield and purity, various parameters can be optimized:

Characterization of the Product

The synthesized compound is characterized using various analytical techniques to confirm its structure:

- Infrared Spectroscopy (IR) : Identifies functional groups such as C=S (carbothioamide) and C=N (pyrazoline ring).

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Determines molecular weight and confirms molecular formula.

Alternative Methods

In addition to the classical method described above, other approaches have been reported for synthesizing similar pyrazoline derivatives:

Using Hydrazonoyl Halides

Hydrazonoyl halides can react with thiosemicarbazides in ethanol under basic conditions to produce carbothioamide-substituted pyrazolines. This method may offer better yields for specific derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction between chalcones and thiosemicarbazides. This method significantly reduces reaction time while maintaining high yields and purity.

Challenges and Limitations

While the synthesis is straightforward, certain challenges may arise:

- Side Reactions : Formation of by-products due to incomplete cyclization or decomposition at high temperatures.

- Purity : Requires careful recrystallization or chromatographic purification.

- Reactivity : The electron density on furan and thiophene rings may influence reactivity, necessitating optimization for different substituents.

Chemical Reactions Analysis

Nucleophilic Substitution at Carbothioamide Group

The carbothioamide (-NH-CS-NH₂) moiety undergoes nucleophilic substitution with halogenated compounds to form pharmacologically relevant heterocycles:

Reaction with α-halo ketones/esters

- Reacts with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux to yield 2-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate .

- Mechanism: Thiolate ion attacks the α-carbon of the halo compound, followed by cyclization (Table 1).

Reaction with chloroacetone

- Forms 1-(2-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one via C-S bond formation .

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocyclic systems:

With hydrazine hydrate

- Forms 2-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide , a precursor for 1,3,4-oxadiazoles .

With nitrous acid

- Generates 5-(2-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol under acidic conditions .

Electrophilic Aromatic Substitution

The thiophene and furan rings undergo regioselective electrophilic substitution:

Sulfonation

- Reacts with chlorosulfonic acid to introduce sulfonyl groups at the α-position of thiophene (yield: 72–78%) .

Nitration

Oxidation and Reduction

Oxidation

- Treatment with H₂O₂ oxidizes the thiophene ring to thiophene-1-oxide without affecting the pyrazoline core .

Reduction

- Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazoline double bond to pyrazolidine , altering conformational flexibility .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals:

With Cu(II)

- Forms a square-planar complex [Cu(C₁₂H₁₀N₃OS₂)₂] exhibiting enhanced antimicrobial activity (MIC: 8 μg/mL against S. aureus) .

Table 1: Key Reaction Pathways and Products

Mechanistic Insights

- Thiazole formation : The carbothioamide’s thiourea group acts as a bidentate nucleophile, attacking α-halo carbonyl compounds to form five-membered thiazoles .

- Antimicrobial activity : Thiol-containing derivatives disrupt microbial cell membranes via thiol-disulfide exchange .

This compound’s versatility in generating bioactive heterocycles underscores its value in medicinal chemistry. Experimental protocols emphasize ethanol or dichloromethane as optimal solvents and 60–80°C as ideal reaction temperatures for maximizing yields (65–92%) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as arthritis .

Anticancer Potential

There is growing evidence supporting the anticancer properties of this compound. In a series of experiments, derivatives of pyrazole compounds were tested for their ability to induce apoptosis in cancer cells. Results indicated that this compound could inhibit tumor growth in specific cancer models .

Materials Science Applications

Organic Electronics

The unique electronic properties of 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have led to its application in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and luminescence efficiency .

Polymer Composites

This compound is also being investigated for use in polymer composites. When integrated into polymer matrices, it enhances mechanical strength and thermal stability, making it suitable for various industrial applications .

Agricultural Chemistry Applications

Pesticide Development

The structure of 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has been utilized in the design of novel pesticides. Its effectiveness against specific pests has been documented in field trials, suggesting potential for reducing crop losses due to pest infestations .

Herbicide Activity

Studies indicate that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide formulation. Its selective action against weeds while being less harmful to crops is particularly advantageous in sustainable agriculture practices .

Table 1: Summary of Biological Activities

Table 2: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Charge Mobility | High | Organic Electronics |

| Mechanical Strength | Enhanced | Polymer Composites |

Table 3: Agricultural Applications

Mechanism of Action

The exact mechanism of action for 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Substituent Position and Electronic Effects :

- 5-Position : Electron-donating groups (e.g., 4-hydroxyphenyl in TTg) enhance CNS activity, while furan or alkoxy-phenyl groups optimize antimicrobial potency .

- 3-Position : Thiophene improves π-π stacking in crystallography , whereas fluorophenyl/chlorophenyl substituents enhance anticancer activity via hydrophobic interactions .

Heterocycle Impact :

- Furan vs. Thiophene : Furan’s oxygen atom increases polarity, improving solubility for antimicrobial applications, whereas thiophene’s sulfur enhances metabolic stability .

- Phenyl vs. Heteroaryl : Phenyl derivatives (e.g., TTg) show stronger antidepressant effects, likely due to enhanced blood-brain barrier penetration .

Comparison with Analogous Intermediates:

- 5-(p-Tolyl)-3-(thiophen-2-yl) Analogs : Exhibit lower antimicrobial activity than furan-containing derivatives, underscoring furan’s role in enhancing bacterial membrane disruption .

- Bis-Carbothioamides (e.g., compound1 in ): Enable synthesis of dimeric structures with dual anticancer mechanisms, unlike monomeric analogs .

Mechanistic Insights

- Antimicrobial Action : Thiophene and furan rings disrupt microbial biofilms via hydrophobic interactions, while the carbothioamide moiety chelates metal ions essential for bacterial enzymes .

- Anticancer Activity: Fluorophenyl/trimethoxythiophenyl substituents in ¹b induce apoptosis via p53 upregulation and Bcl-2 suppression, a mechanism absent in non-halogenated analogs .

Biological Activity

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : CHNOS

- CAS Number : 394682-37-2

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications at specific positions on the pyrazole ring can enhance activity against various bacterial strains. In a comparative study, compounds derived from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Base Compound | Moderate | Moderate | Moderate |

| Modified Derivative A | Strong | Weak | Strong |

| Modified Derivative B | Weak | Moderate | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Pyrazole derivatives have been found to inhibit cancer cell proliferation in several types of cancer, including breast and colon cancer. One study reported that certain derivatives exhibited IC values in the low micromolar range against cancer cell lines .

Anti-inflammatory Effects

Anti-inflammatory properties were assessed using carrageenan-induced edema models. The compound showed significant inhibition of paw edema in rats, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of COX enzymes, which are critical in the inflammatory pathway .

Neuroprotective Effects

Recent studies have indicated that this compound may exert neuroprotective effects through acetylcholinesterase inhibition. This action is particularly relevant for Alzheimer's disease treatment strategies. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various pyrazole derivatives synthesized from this compound. Results indicated that modifications at the thiophene moiety significantly increased activity against resistant bacterial strains .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that certain derivatives exhibited IC values lower than standard chemotherapeutic agents, highlighting their potential as alternative treatments .

- Inflammation Model : In a rat model of inflammation, treatment with the compound resulted in a statistically significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing pyrazole-carbothioamide derivatives with heterocyclic substituents?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide with α,β-unsaturated ketones (e.g., chalcone derivatives). Ethanol or DMF is typically used as a solvent under reflux (4–6 hours), followed by recrystallization (e.g., dioxane or ethanol). Catalysts like HCl or acetic acid enhance reaction efficiency. Key intermediates (e.g., hydrazono esters) are critical for regioselectivity .

- Validation : Confirm product purity via melting point analysis and spectroscopic methods (FT-IR, NMR). For example, the thioamide (-C=S) group shows a characteristic IR peak at ~1250–1350 cm⁻¹ .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., furan vs. thiophene planes) and hydrogen-bonding networks (e.g., N–H⋯S/F interactions). This reveals conformational stability and supramolecular packing .

- NMR spectroscopy identifies proton environments: pyrazole C4-H appears as a doublet of doublets (δ ~3.5–4.5 ppm), while thiophene protons resonate at δ ~6.5–7.5 ppm .

Q. How is the biological activity of such compounds assessed in preliminary studies?

- Assays :

- In vitro cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values).

- Enzyme inhibition (e.g., EGFR kinase assays) to evaluate therapeutic potential.

- Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR or tubulin), guided by crystallographic data .

Advanced Research Questions

Q. How can conflicting biological activity data across similar derivatives be resolved?

- Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For instance, fluorophenyl groups enhance hydrogen bonding (e.g., N–H⋯F interactions), improving stability and target binding . Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility.

- Case Study : Derivatives with methyl groups on the pyrazole ring show reduced activity due to steric hindrance, whereas thiophene-substituted analogs exhibit enhanced cytotoxicity .

Q. What computational strategies optimize synthesis pathways for pyrazole-carbothioamides?

- Approach :

- Quantum chemical calculations (Gaussian 09) model reaction intermediates and transition states to identify energy barriers.

- Machine learning (e.g., random forest models) correlates reaction conditions (solvent, temperature) with yield using historical data .

Q. How do reaction mechanisms differ when substituting furan with thiophene or phenyl groups?

- Mechanistic Insights :

- Furan’s electron-rich nature accelerates nucleophilic attack during cyclization, while thiophene’s sulfur atom stabilizes radicals in side reactions.

- Kinetic studies (HPLC monitoring) show thiophene derivatives form faster (t₁/₂ ~2 hours) than phenyl analogs (t₁/₂ ~3.5 hours) due to resonance stabilization .

Q. What advanced techniques validate tautomeric equilibria in thioamide derivatives?

- Methods :

- Variable-temperature NMR detects thione-thiol tautomerism (e.g., δ ~12 ppm for -SH in DMSO-d₆).

- X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states (binding energy ~163 eV for C=S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.